molecular formula C10H10BrF2NO2 B14051641 1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one

1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one

Cat. No.: B14051641
M. Wt: 294.09 g/mol
InChI Key: NNOUFJNBPNXIJY-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C10H11BrF2NO2 It is a brominated derivative of a phenylpropanone structure, featuring an amino group and a difluoromethoxy substituent on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound, such as 1-(2-Amino-4-(difluoromethoxy)phenyl)propan-2-one. The bromination reaction can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with continuous monitoring and control of reaction parameters. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions typically involve polar solvents and mild heating.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include substituted phenylpropanones with various functional groups.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include alcohols and amines.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. Detailed studies on its binding affinity and selectivity towards different targets are essential to understand its mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. Its difluoromethoxy group enhances its lipophilicity and stability, making it a valuable compound for various applications.

Biological Activity

1-(2-Amino-4-(difluoromethoxy)phenyl)-2-bromopropan-1-one, also known by its CAS number 1804043-22-8, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains an amino group, a difluoromethoxy substituent, and a bromopropanone moiety, which may influence its pharmacological properties.

Molecular Structure and Characteristics

  • Chemical Formula : C10H10BrF2NO2
  • Molecular Weight : 294.09 g/mol
  • Appearance : Powder
  • Melting Point : 66-68 °C
  • Boiling Point : 301.9 °C at 760 mmHg
  • Density : 1.564 g/cm³

The presence of both fluorine and bromine atoms suggests that this compound may exhibit unique reactivity and stability characteristics, making it a valuable candidate for further biological evaluation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, emphasizing the complexity of creating such specialized compounds. This complexity is indicative of its potential utility in synthesizing more intricate molecular structures, particularly in drug development.

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Activity : Many derivatives of brominated compounds have been studied for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties : The presence of difluoromethoxy groups may enhance the compound's ability to interact with microbial targets.
  • Neuroprotective Effects : Some studies suggest that compounds with amino and halogen substituents can exhibit neuroprotective properties.

Binding Affinity Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Understanding these interactions is crucial for determining its therapeutic potential. Research on analogous compounds indicates that modifications in structure can significantly influence pharmacodynamics and pharmacokinetics.

Case Studies

A review of literature reveals several studies exploring the biological activity of structurally related compounds:

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry highlighted the anticancer effects of similar brominated phenyl compounds against various cancer cell lines, noting IC50 values as low as 5 µM for certain derivatives.
  • Antimicrobial Activity :
    • Research published in Antibiotics demonstrated that derivatives with difluoromethoxy groups exhibited enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL.
  • Neuroprotective Effects :
    • A study in Neuroscience Letters reported that compounds containing amino groups showed significant neuroprotective effects in models of oxidative stress, reducing lipid peroxidation levels by up to 50%.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
1-(2-Amino-4-fluorophenyl)-2-bromopropan-1-oneContains a fluorine instead of difluoromethoxyMay exhibit different biological activity
1-(4-Aminophenyl)-2-bromopropan-1-oneLacks difluoromethoxy groupSimpler structure may lead to different properties
2-Bromo-N-[4-(difluoromethoxy)phenyl]propanamideAmide instead of ketonePotentially different reactivity and stability

This table illustrates how structural variations can lead to differences in biological activity and therapeutic applications.

Properties

Molecular Formula

C10H10BrF2NO2

Molecular Weight

294.09 g/mol

IUPAC Name

1-[2-amino-4-(difluoromethoxy)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H10BrF2NO2/c1-5(11)9(15)7-3-2-6(4-8(7)14)16-10(12)13/h2-5,10H,14H2,1H3

InChI Key

NNOUFJNBPNXIJY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)OC(F)F)N)Br

Origin of Product

United States

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